molecular formula C19H23ClN6O B5720818 1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5720818
M. Wt: 386.9 g/mol
InChI Key: HXQWFZLDHSYMBC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorobenzyl group and a morpholinopropyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is then subjected to a series of reactions to introduce the chlorobenzyl and morpholinopropyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with the sigma-1 receptor and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c20-16-4-2-15(3-5-16)13-26-19-17(12-24-26)18(22-14-23-19)21-6-1-7-25-8-10-27-11-9-25/h2-5,12,14H,1,6-11,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQWFZLDHSYMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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